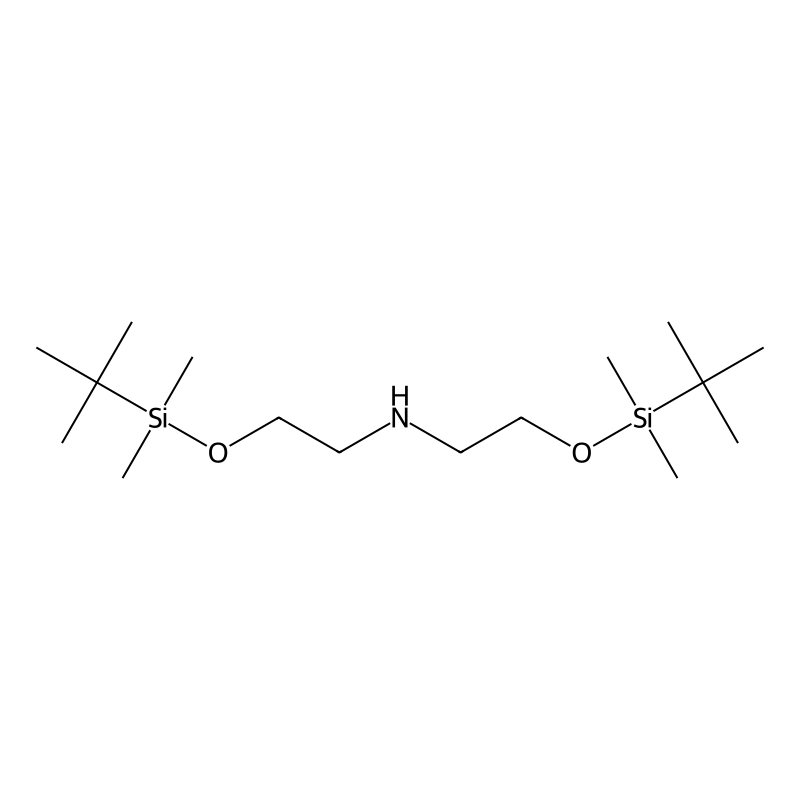

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Protecting Group Chemistry:

- TBDMEA is a valuable reagent in organic synthesis due to its ability to protect primary and secondary amines. The bulky tert-butyldimethylsilyl (TBDMS) group attached to the amine nitrogen can be introduced using TBDMEA and later removed under specific conditions to reveal the original amine functionality. This temporary protection allows for selective modification of other functional groups within a molecule. [Source: "Protective Groups in Organic Synthesis" by Theodore W Greene and Peter G M Wuts]

Peptide Synthesis:

- TBDMEA finds application in peptide synthesis, a field crucial for the development of new drugs and therapeutic agents. It serves as a precursor to generate amine-protected amino acid building blocks. These protected amino acids can then be incorporated into peptide chains using established coupling techniques while keeping the amine group masked. Finally, the TBDMS group can be selectively cleaved to obtain the desired unprotected peptide. [Source: "The Organic Chemistry of Peptides and Proteins" by Hans D Jakubke and Hans Jeschkeit]

Synthesis of Complex Molecules:

- The protecting group chemistry offered by TBDMEA is beneficial in the synthesis of complex organic molecules. By selectively protecting amine functionalities, chemists can perform targeted modifications on other parts of the molecule without affecting the amines. This allows for the step-wise construction of intricate molecules with precise control over functional group placement. [Source: "Organic Synthesis: Strategy and Control" by Michael B Smith and Jerry March]

Bioconjugation Reactions:

- TBDMEA can be used in bioconjugation reactions, a technique for linking biomolecules like peptides, proteins, or carbohydrates to other molecules or surfaces. The amine group of TBDMEA can be reacted with a biomolecule containing a carboxylic acid group, forming an amide bond. The TBDMS group can then be strategically removed to achieve the desired bioconjugate. [Source: "Bioconjugation Techniques" by Greg T Hermanson]

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a silane compound characterized by its structure, which includes two ether linkages and an amine group. Its chemical formula is with a molecular weight of approximately 175.34 g/mol. The compound is often utilized in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functional groups in various

- Metalation Reactions: These reactions involve the introduction of metal ions into the compound, facilitating further transformations and synthesis of more complex molecules .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, making it valuable in synthesizing other amines or amine derivatives.

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the original alcohol or amine .

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, which could be leveraged in pharmaceutical formulations.

- Cellular Metabolism: Studies suggest that compounds with similar structures may influence lipid metabolism in certain bacteria, indicating potential applications in microbiology and infectious disease research .

The synthesis of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available tert-butyldimethylsilyl chloride and ethanolamine.

- Reaction Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol, often using triethylamine as a base to facilitate the reaction.

- Purification: Post-reaction, the product is purified using techniques such as column chromatography to isolate the desired compound from byproducts .

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine has various applications across different fields:

- Organic Synthesis: It serves as a protecting group for alcohols during multi-step syntheses.

- Material Science: Its silane functionality makes it useful in modifying surfaces and enhancing adhesion properties in polymers and composites.

- Pharmaceuticals: Potential applications in drug design and development due to its reactivity and ability to form stable complexes with various biomolecules .

Several compounds share structural similarities with bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine | 204580-28-9 | 0.92 | Contains a methyl group instead of an ethyl group |

| 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol | 73842-99-6 | 0.81 | Features a propanol backbone |

| tert-Butyl(2-iodoethoxy)dimethylsilane | 101166-65-8 | 0.75 | Contains an iodine atom for enhanced reactivity |

| (3-Bromopropoxy)-tert-butyldimethylsilane | 89031-84-5 | 0.73 | Incorporates a bromine atom for potential electrophilic reactions |

| tert-Butyl(3-chloropropoxy)dimethylsilane | 89031-82-3 | 0.73 | Contains chlorine for varied reactivity compared to bromine |

The uniqueness of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine lies in its dual ether functionalities combined with an amine group, making it particularly versatile for synthetic applications compared to its analogs .